molecular formula C14H21FN2 B8696289 3-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-amine

3-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-amine

Cat. No. B8696289
M. Wt: 236.33 g/mol
InChI Key: VFMQCWPKRRNFKO-UHFFFAOYSA-N
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Patent
US06358959B1

Procedure details

To a solution of 3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide (4.5 g, 12.3 mmol) in methanol (200 mL) was added 4 ml of hydrazine and the mixture was refluxed for 8 h. It was cooled, and the white solid was filtered and washed with methanol (20 mL). Solvent was evaporated, and the residue was dried under vacuum for 4 h. Chloroform (50 mL) was added to this material, it was stirred for 1 h and filtered. The white solid was washed with more chloroform (20 mL), and the solvent was evaporated from the combined filtrates to leave the crude product as an oil. It was purified by column chromatography on silica gel using dichloromethane/methanol/2 M ammonia in methanol (10/3/1) as the eluent.
Name
3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16]C3C=CC=C4C(NC(=O)C=34)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[NH2:28]N>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][CH2:16][NH2:28])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide
Quantity
4.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1CCN(CC1)CCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
NN
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with methanol (20 mL)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
Chloroform (50 mL) was added to this material, it
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white solid was washed with more chloroform (20 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the combined filtrates

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CCN(CC1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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